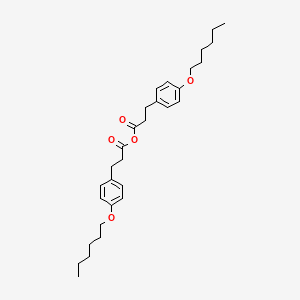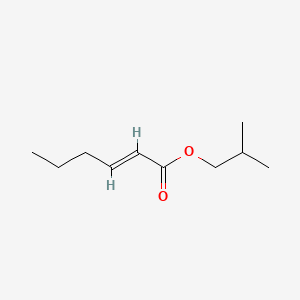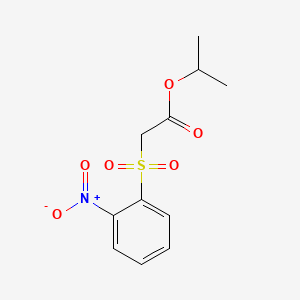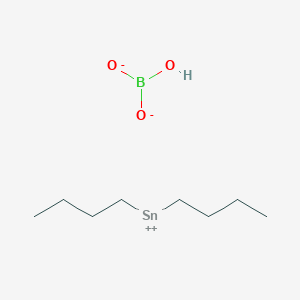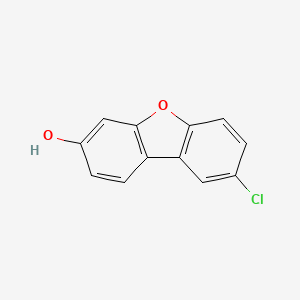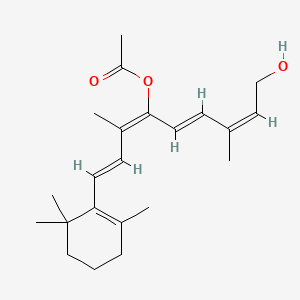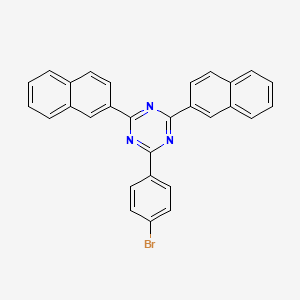
9-Methylbenzo(k)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused aromatic rings. This compound is a derivative of benzo(k)fluoranthene, where a methyl group is attached to the ninth position of the benzo(k)fluoranthene skeleton. PAHs like this compound are known for their stability and persistence in the environment, as well as their potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(k)fluoranthene typically involves the alkylation of benzo(k)fluoranthene. One common method is the Friedel-Crafts alkylation, where benzo(k)fluoranthene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the 9-methyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylbenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated products.
Substitution: Nitro- and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methylbenzo(k)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Research on its biological activity helps in understanding the toxicological effects of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the assessment of health risks associated with PAH exposure.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent probes.
Wirkmechanismus
The mechanism of action of 9-Methylbenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. Key molecular targets include DNA, enzymes involved in metabolic activation, and antioxidant defense systems.
Vergleich Mit ähnlichen Verbindungen
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 9-Methylbenzo(k)fluoranthene is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. Compared to its non-methylated counterparts, it may exhibit different solubility, stability, and interaction with biological molecules. The methyl group can also affect the compound’s photophysical properties, making it useful in specific industrial applications.
Eigenschaften
CAS-Nummer |
95741-55-2 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
9-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-8-9-15-11-19-17-6-2-4-14-5-3-7-18(21(14)17)20(19)12-16(15)10-13/h2-12H,1H3 |
InChI-Schlüssel |
NJAFVWDEOZWHEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




